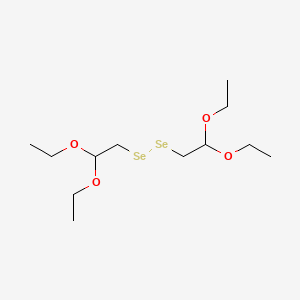

Diselenide, bis(2,2-diethoxyethyl)-

Description

Significance of Organoselenium Chemistry in Modern Synthetic Methodologies

Organoselenium chemistry has become an indispensable tool in the arsenal (B13267) of synthetic chemists. nih.govresearchgate.net Compounds containing selenium can act as intermediates, catalysts, and reagents in a wide array of chemical reactions, often providing high levels of chemo-, regio-, and stereoselectivity. mdpi.comnih.gov The versatility of organoselenium reagents allows them to participate in reactions as electrophiles, nucleophiles, and radical species, facilitating the construction of complex molecular architectures. nih.gov Their application spans numerous areas, including the synthesis of natural products, pharmaceuticals, and advanced materials. researchgate.netrsc.org

The history of organoselenium chemistry dates back to the 19th century, with the first synthesis of an organoselenium compound reported in 1847. researchgate.net However, it was the discovery of the selenoxide elimination reaction in the early 1970s that truly sparked the interest of the broader organic chemistry community. researchgate.netmdpi.com This pivotal development showcased the synthetic utility of organoselenium compounds and paved the way for extensive research into their reactivity and applications. Early investigations into diselenides laid the groundwork for understanding their fundamental chemical properties and behavior.

The synthetic applications of diselenide structures have evolved considerably over the past few decades. nih.gov Initially utilized in fundamental transformations, their role has expanded to include more complex and elegant synthetic strategies. mdpi.com Diorganyl diselenides are now employed in a variety of reactions, such as the selenocyclization and oxyselenenylation of unsaturated systems. nih.gov They also serve as precursors for the in-situ generation of other reactive selenium species. mdpi.com More recently, diselenides have been utilized in photoredox catalysis and radical-mediated reactions, highlighting their continued relevance and adaptability in modern synthetic chemistry. nih.gov The development of new catalytic systems involving diselenides further underscores their growing importance. mdpi.com

Conceptual Framework of the Se-Se Bond in Diselenide, bis(2,2-diethoxyethyl)- and Related Systems

The selenium-selenium (Se-Se) bond is the defining feature of diselenides and is central to their chemical reactivity. Understanding its electronic structure and the influence of substituents is crucial for predicting and controlling their behavior in chemical reactions.

The Se-Se bond is a dichalcogenide bond, sharing similarities with the disulfide (S-S) and ditelluride (Te-Te) bonds. A key characteristic of the Se-Se bond is its relatively low bond dissociation energy compared to a disulfide bond, making it more susceptible to cleavage under various conditions, including heat, light, or chemical reduction. researchgate.netjst.go.jp This property is fundamental to the reactivity of diselenides, allowing them to act as sources of selenyl radicals or selenolates. nih.gov Theoretical calculations have shown that electron attachment to diselenides can lead to Se-Se bond fission, although the exact mechanism can be complex and may involve multiple electronic states. nih.gov The nature of the substituents on the selenium atoms can also influence the electronic properties and stability of the Se-Se bond. acs.org

The presence of alkoxy-substituted aliphatic chains, such as the 2,2-diethoxyethyl groups in Diselenide, bis(2,2-diethoxyethyl)-, can modulate the reactivity of the diselenide. The alkoxy groups can exert electronic effects, potentially influencing the electron density around the selenium atoms and the polarity of the Se-Se bond. While direct studies on the influence of alkoxy groups on diselenide reactivity are not extensively detailed in the provided search results, analogous studies on other substituted systems suggest that such groups can impact the compound's physical properties, such as solubility, and may play a role in its interaction with other molecules. nih.gov The flexible aliphatic chains could also introduce conformational effects that might affect the accessibility of the Se-Se bond to reagents.

Scope and Research Objectives for Diselenide, bis(2,2-diethoxyethyl)- Investigations

Investigations into Diselenide, bis(2,2-diethoxyethyl)- are driven by the broader interest in the biological activities of organoselenium compounds. ontosight.ai Research objectives for this specific compound and its analogs often focus on elucidating their potential as antioxidant agents. ontosight.ai The ability of the Se-Se bond to be readily cleaved and participate in redox cycles is a key aspect of this research. rsc.org Studies aim to understand how the molecular structure, including the diethoxyethyl side chains, contributes to its chemical and biological properties. ontosight.ai

| Property | Value | Source |

| Molecular Formula | C12H26O4Se2 | PubChem |

| Molecular Weight | 392.3 g/mol | PubChem |

| IUPAC Name | 2-(2,2-diethoxyethyldiselanyl)-1,1-diethoxyethane | PubChem |

| CAS Number | 90466-79-8 | PubChem |

Structure

2D Structure

Properties

CAS No. |

90466-79-8 |

|---|---|

Molecular Formula |

C12H26O4Se2 |

Molecular Weight |

392.3 g/mol |

IUPAC Name |

2-(2,2-diethoxyethyldiselanyl)-1,1-diethoxyethane |

InChI |

InChI=1S/C12H26O4Se2/c1-5-13-11(14-6-2)9-17-18-10-12(15-7-3)16-8-4/h11-12H,5-10H2,1-4H3 |

InChI Key |

DNYWGZLSHKFTRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C[Se][Se]CC(OCC)OCC)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diselenide, Bis 2,2 Diethoxyethyl and Analogous Diorganyl Diselenides

Direct Synthesis Approaches via Halogenated Precursors and Selenium Sources

A primary and straightforward route to symmetrical diorganyl diselenides involves the reaction of halogenated precursors with a selenium source. This method is valued for its operational simplicity and the ready availability of starting materials.

Reductive Coupling Strategies

Reductive coupling represents a common and effective strategy for the synthesis of diorganyl diselenides from alkyl halides. This approach typically involves the in-situ generation of a nucleophilic selenium species from elemental selenium, which then reacts with the halogenated precursor.

A widely used reducing agent for this purpose is sodium borohydride (B1222165) (NaBH4). researchgate.netnih.gov The reaction of elemental selenium with sodium borohydride can produce either sodium hydrogen selenide (B1212193) (NaSeH) or sodium diselenide (Na2Se2), depending on the molar ratio of the reactants. rsc.org These reactive selenium species can then undergo nucleophilic displacement with an alkyl halide, such as 2-bromo-1,1-diethoxyethane, to form the corresponding diselenide. The process is often carried out as a one-pot synthesis, enhancing its practicality. nih.gov

The formation of the diselenide is believed to proceed through a diselenide dianion (Se2^2-), which is generated by the reduction of elemental selenium. nih.govmdpi.com This dianion then reacts with the alkyl halide to yield the final diselenide product. It is important to note that the reaction conditions can sometimes lead to the formation of monoselenides (R2Se) as byproducts. rsc.org

Mechanistic studies suggest that the reaction pathway can involve radical intermediates, especially under photochemical conditions where the Se-Se bond can be cleaved by light. nih.gov

Utilization of Inorganic Selenium Reagents in Diselenide Formation

In addition to elemental selenium, various inorganic selenium reagents are employed in the synthesis of diselenides. Sodium diselenide (Na2Se2) and sodium selenite (B80905) (Na2SeO3) are two such reagents that offer alternative pathways to these compounds.

Sodium diselenide can be prepared by reducing elemental selenium with reagents like sodium hydride or hydrazine (B178648) hydrate (B1144303) in the presence of a base. researchgate.netscribd.com The resulting Na2Se2 solution can then be directly used to react with alkyl or aryl halides to produce symmetrical diselenides in good yields. researchgate.net For instance, reacting sodium diselenide with two equivalents of an alkyl halide leads to the formation of the corresponding dialkyl diselenide. scribd.com

Sodium selenite has also been utilized in rhodium-catalyzed reactions to synthesize isoselenazole derivatives through a C–H/N–H double nucleophilic selenation process. researchgate.net While not a direct synthesis of simple dialkyl diselenides, this demonstrates the versatility of inorganic selenium reagents in constructing more complex organoselenium scaffolds.

The choice of the inorganic selenium reagent can influence the reaction pathway and the final product distribution. For example, the stoichiometry of sodium borohydride used in the reduction of elemental selenium is critical in determining whether the monoselenide or diselenide is the major product. researchgate.net

Role of Specific Reaction Conditions (e.g., Solvents, Bases, Temperature)

The outcome and efficiency of diselenide synthesis are highly dependent on the specific reaction conditions employed. Key parameters such as the choice of solvent, the presence and nature of a base, and the reaction temperature play a crucial role.

Solvents: The choice of solvent can significantly impact the reaction. Protic solvents like water and ethanol, as well as aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724), have all been used. nih.govmdpi.comresearchgate.net Water, despite the low solubility of many organic compounds, has been explored as a green solvent for organoselenium chemistry. researchgate.net The use of solvent-free conditions, particularly with microwave irradiation, has also been reported as an efficient and environmentally friendly approach. nih.gov The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield. dntb.gov.ua

Bases: Bases are often essential for promoting the reaction, particularly in copper-catalyzed syntheses. rsc.orgrsc.org Potassium hydroxide (B78521) (KOH) has been shown to be effective in these reactions. rsc.org The base can facilitate the formation of the active selenium nucleophile and neutralize any acidic byproducts. The absence of a base can prevent the reaction from proceeding. rsc.org

Temperature: The reaction temperature is another critical factor. While some methods are effective at room temperature, others require elevated temperatures to achieve good yields. researchgate.netresearchgate.net For example, in some copper-catalyzed reactions, increasing the temperature to 130°C has been found to improve the yield and reaction rate. rsc.org However, higher temperatures can also lead to the formation of unwanted side products. acs.org Variable temperature NMR studies have shown that the chemical shifts of diselenides can be temperature-dependent, suggesting conformational changes at different temperatures. acs.org

Table 1: Influence of Reaction Conditions on Diselenide Synthesis

| Parameter | Effect on Reaction | Examples of Conditions |

| Solvent | Influences reactant solubility and intermediate stability. | Water, Ethanol, THF, DMF, Acetonitrile, Solvent-free (microwave) nih.govresearchgate.netnih.gov |

| Base | Often essential for generating the active nucleophile and neutralizing byproducts. | Potassium Hydroxide (KOH) rsc.org |

| Temperature | Affects reaction rate and product distribution. | Room temperature to 130°C researchgate.netrsc.org |

Metal-Catalyzed Synthesis of Diselenides

Metal-catalyzed reactions have emerged as powerful tools for the construction of C-Se bonds, offering high efficiency and functional group tolerance. Copper, palladium, and nickel are among the most effective metals used for this purpose.

Copper-Mediated Diselenide Formation

Copper catalysis is a well-established and versatile method for synthesizing diorganyl diselenides. nih.govresearchgate.net These reactions often involve the cross-coupling of aryl or alkyl halides with a selenium source in the presence of a copper catalyst.

Copper(I) iodide (CuI) is a commonly used catalyst, often in ligand-free and solvent-free conditions, particularly under microwave irradiation. nih.gov This approach allows for the efficient synthesis of unsymmetrical diorganyl selenides from diorganyl diselenides and boronic acids. nih.gov Copper oxide (CuO) nanopowder has also been employed as a catalyst for the coupling of aryl halides with elemental selenium. mdpi.com

The reaction mechanism is believed to involve the formation of a copper-selenolate intermediate, which then undergoes reductive elimination to form the C-Se bond. The use of a base is often crucial for the success of these reactions. rsc.org Recent developments have also explored the use of polyoxomolybdate-based copper catalysts, which have shown high efficiency at low catalyst loadings. rsc.orgbohrium.com

Palladium and Nickel Catalysis in Organoselenium Bond Construction

Palladium and nickel catalysts have also proven to be highly effective in the formation of organoselenium bonds, offering alternative and sometimes complementary reactivity to copper-based systems.

Palladium Catalysis: Palladium-catalyzed reactions have been successfully applied to the synthesis of various organoselenium compounds, including those involving the vicinal difunctionalization of internal alkenes. nih.gov Domino reactions utilizing palladium catalysis have also been developed for the synthesis of annulated N-heterocycles using dihaloarenes as starting materials. organic-chemistry.org

Nickel Catalysis: Nickel-catalyzed reductive coupling reactions are a powerful method for forming C-C and C-heteroatom bonds. rsc.orgresearchgate.net These reactions can couple alkyl halides with other electrophiles, including those that can lead to the formation of C-Se bonds. rsc.org Nickel catalysts, such as NiCl2·DME/Pybox complexes, have been used for the reductive cyclization of organohalides, which can be adapted for the synthesis of selenium-containing heterocycles. organic-chemistry.org Electrochemical methods using nickel catalysis have also been developed for the synthesis of unsymmetrical diorganyl selanes from diaryl diselanes and aryl or alkyl iodides. nih.gov The mechanism of these reactions often involves the generation of radical intermediates. orgsyn.org

Table 2: Comparison of Metal Catalysts in Diselenide Synthesis

| Metal Catalyst | Common Precursors | Key Features |

| Copper (Cu) | Diorganyl diselenides, Boronic acids, Aryl/Alkyl halides, Elemental selenium | Versatile, often ligand-free, can be used under microwave irradiation. nih.govresearchgate.netmdpi.com |

| Palladium (Pd) | Internal alkenes, Dihaloarenes | Effective for difunctionalization and domino reactions. nih.govorganic-chemistry.org |

| Nickel (Ni) | Alkyl halides, Diaryl diselanes, Aryl/Alkyl iodides | Powerful for reductive coupling and electrochemical synthesis. rsc.orgorganic-chemistry.orgnih.gov |

Investigation of Catalytic Cycle Mechanisms in Diselenide Synthesis

Catalytic methods offer an efficient route to diselenide synthesis, often involving a catalytic cycle where the active catalyst is regenerated. youtube.com The mechanism typically begins with the activation of a diselenide precatalyst, such as diphenyl diselenide, to form a more reactive electrophilic selenium species. nih.govillinois.edu This activation can be achieved through various means, including reaction with an oxidant. nih.gov

The electrophilic selenium species then reacts with a suitable substrate. nih.gov For instance, in the syn-dichlorination of alkenes, an N-fluoropyridinium salt acts as the oxidant for diphenyl diselenide. The resulting electrophilic selenium species reacts with the alkene to form a seleniranium ion intermediate. illinois.edu This intermediate is then attacked by a nucleophile, leading to the formation of the product and regeneration of the catalyst. nih.govillinois.edu

A general catalytic cycle can be visualized as follows:

Activation: The precatalyst (e.g., R-Se-Se-R) is converted to an active catalytic species. youtube.com

Reaction: The active catalyst reacts with the substrate(s) to form an intermediate. youtube.com

Product Formation & Catalyst Regeneration: The intermediate breaks down to release the final product and regenerate the initial catalyst, allowing the cycle to continue. youtube.com

Electrochemical Synthesis Routes for Diselenide Compounds

Electrochemical synthesis has emerged as a powerful and sustainable strategy for preparing organoselenium compounds, including diselenides. scilit.comresearchgate.netnih.gov This approach utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and minimizing waste. nih.govprimescholars.com

Anodic oxidation plays a key role in many electrochemical syntheses of diselenides. scilit.com In a typical process, a diaryl diselenide can be oxidized at the anode to generate a selenyl radical or a cationic selenium species. nih.gov For example, the electrochemical oxidation of diphenyl diselenide can produce a phenyl selenium cation (PhSe+). nih.gov This electrophilic species can then react with various nucleophiles or unsaturated compounds. nih.govresearchgate.net

Cyclic voltammetry studies have shown that the oxidation of diselenides can lead to the formation of radical cation intermediates. rsc.org The specific products and reaction pathways can often be controlled by adjusting the reaction conditions, such as the electrolyte and the presence of mediators. rsc.org For instance, in the selenylation of tetrahydroquinolines, using NaI as the electrolyte and TEMPO as a redox mediator leads to C-3 selenylated quinolines, while in the absence of TEMPO, C-6 selenylated products are formed. rsc.org

A plausible mechanism for the electrochemical cyanation of diaryl diselenides involves the anodic oxidation of a thiocyanate (B1210189) salt to a thiocyanate radical. This radical then attacks the diselenide, leading to the formation of the aryl selenocyanate (B1200272) product. nih.gov

Electrochemical methods are inherently greener than many traditional synthetic routes. nih.govprimescholars.com They often operate under mild conditions, at room temperature, and can be highly selective, reducing the need for purification steps. primescholars.comresearchgate.net Furthermore, electricity is a renewable and non-hazardous reagent. researchgate.net

Key advantages of electrochemical synthesis include:

Reduced Waste: By avoiding stoichiometric chemical oxidants and reductants, electrochemical methods significantly decrease the generation of hazardous byproducts. primescholars.comresearchgate.net

Energy Efficiency: These methods can be more energy-efficient compared to conventional thermal processes. primescholars.com

Scalability: Electrochemical reactions are often readily scalable. nih.gov

An example of a sustainable electrochemical process is the synthesis of β-hydroxyselenides from alkenes and diselenides with water, which proceeds without an external oxidant and produces hydrogen gas as the only byproduct. researchgate.net Similarly, the paired electrolysis for the synthesis of aryl selenocyanates maximizes energy and time efficiency by carrying out both anodic oxidation and cathodic reduction simultaneously. nih.gov

Transformations of Other Organoselenium Compounds to Diselenides

Diselenides can also be synthesized through the transformation of other organoselenium compounds.

Selenols (RSeH) are the selenium analogs of alcohols and are readily oxidized to diselenides (RSeSeR), even by atmospheric oxygen. rsc.orghbni.ac.in This ease of oxidation means that selenols are often generated in situ and immediately converted to the corresponding diselenide. rsc.org The oxidation of selenols is a fundamental process in organoselenium chemistry and is a key step in many catalytic cycles involving selenium compounds. acs.orgresearchgate.netresearchgate.net

Selenides (R-Se-R') can also be oxidized, typically with reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), to form selenoxides. wikipedia.org While selenoxide elimination is a common reaction to form alkenes, under certain conditions, the selenium-containing fragment can be further transformed. wikipedia.org The oxidation of allyl selenides, for example, can lead to intermediates that ultimately regenerate a diselenide species. acs.org

Table 1: Common Oxidizing Agents for Selenol to Diselenide Conversion

| Oxidizing Agent | Description |

| Atmospheric Oxygen | A mild and readily available oxidant for the conversion of selenols to diselenides. rsc.org |

| Hydrogen Peroxide (H₂O₂) | A common oxidant used in the oxidation of both selenols and selenides. wikipedia.org |

| meta-Chloroperoxybenzoic acid (mCPBA) | A selective oxidant often used when other functional groups in the molecule are sensitive to oxidation. wikipedia.org |

| Ozone (O₃) | A powerful oxidant that can be used under specific conditions. wikipedia.org |

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. numberanalytics.comwiley-vch.de While less common as a primary route to diselenides, certain rearrangements can lead to the formation of diselenide-containing structures. For example, the researchgate.netrsc.org-sigmatropic rearrangement of selenoxides derived from the oxidation of allyl selenides affords selenenic esters. acs.org These intermediates can then participate in further reactions that may lead back to a diselenide.

Diselenide-selenoester ligation (DSL) is a powerful technique for chemical protein synthesis that involves the reaction of a peptide with an N-terminal selenocysteine (B57510) and another with a C-terminal selenoester. nih.gov This reaction, while not a classical rearrangement of a single molecule, represents a sophisticated transformation that results in a new peptide backbone with a diselenide linkage at the ligation site, which can then be converted to other functionalities. nih.gov

Chemical Reactivity and Mechanistic Investigations of Diselenide, Bis 2,2 Diethoxyethyl

Homolytic and Heterolytic Cleavage Pathways of the Se-Se Bond

The Se-Se bond in diorganyl diselenides like Diselenide, bis(2,2-diethoxyethyl)- is a key determinant of their chemical reactivity. This bond can undergo cleavage through two primary pathways: homolytic and heterolytic, giving rise to radical and ionic selenium species, respectively.

Diorganyl diselenides are well-established precursors for generating selenium-centered radicals. researchgate.net Photoexcitation with near ultraviolet or visible light can induce homolytic cleavage of the Se-Se bond, forming selenyl radicals. researchgate.net These radical species can participate in a variety of chemical transformations.

The general process for the homolytic cleavage of a diorganyl diselenide can be represented as:

R-Se-Se-R → 2 R-Se•

These generated selenyl radicals are versatile intermediates in organic synthesis.

Diorganyl diselenides are versatile precursors for generating electrophilic selenium species. wiley-vch.de The cleavage of the Se-Se bond can be facilitated by various reagents and conditions, leading to the formation of species that can activate olefinic double bonds and participate in cyclization reactions. cardiff.ac.ukorganic-chemistry.org

One common method for generating electrophilic selenium species involves the reaction of a diselenide with a halogen, such as bromine, to form a selenenyl halide. wiley-vch.de

Table 1: Generation of Electrophilic Selenium Species from Diorganyl Diselenides

| Precursor | Reagent/Condition | Electrophilic Species Generated | Reference |

|---|---|---|---|

| Diphenyl diselenide | Bromine | Phenylselenyl bromide | cardiff.ac.uk |

| Diphenyl diselenide | [Bis(trifluoroacetoxy)iodo]benzene | Phenylselenenyl trifluoroacetate | organic-chemistry.org |

| Diorganyl diselenides | Sulfuryl chloride or chlorine | Selenenyl chlorides | wiley-vch.de |

These electrophilic selenium species are highly reactive and can be utilized in a variety of synthetic applications. For example, they can react with alkenes to form a three-membered seleniranium ion intermediate, which can then be attacked by a nucleophile. cardiff.ac.uk This reactivity has been harnessed in catalytic processes, such as the synthesis of butenolides from (E)-3-butenoic acids, where the selenium electrophile is generated in situ. organic-chemistry.org

While the generation of electrophilic selenium species is a prominent reaction pathway, diselenides can also exhibit nucleophilic character under certain conditions. The selenium atom in a diselenide possesses lone pairs of electrons that can participate in nucleophilic attacks.

Furthermore, the cleavage of the Se-Se bond can lead to the formation of highly reactive selenolates, which are potent nucleophiles. researchgate.net For instance, the reduction of a diselenide can generate a selenolate anion (R-Se⁻), which can then participate in nucleophilic substitution or addition reactions.

The reaction of diphenyl diselenide with lanthanum metal, for example, generates a lanthanum phenylselenolate intermediate. This intermediate can then react with alkyl halides in a one-pot synthesis of unsymmetrical diorganyl selenides. acs.org

Reactions Involving the Diethoxyethyl Functionality

Beyond the reactivity of the Se-Se bond, the diethoxyethyl groups of Diselenide, bis(2,2-diethoxyethyl)- can also undergo chemical transformations.

The diethoxyethyl group contains an acetal (B89532) functionality, which is susceptible to hydrolysis under acidic conditions. This reaction would cleave the C-O bonds of the acetal, leading to the formation of an aldehyde and two molecules of ethanol.

While specific studies on the acetal hydrolysis of Diselenide, bis(2,2-diethoxyethyl)- are not detailed in the provided search results, the general principles of acetal chemistry suggest that this transformation is a plausible reaction pathway.

The hydrolysis of the acetal groups in Diselenide, bis(2,2-diethoxyethyl)- would yield a diselenide-containing dialdehyde. Aldehydes are versatile functional groups that can undergo a wide range of reactions, including:

Oxidation: Aldehydes can be readily oxidized to carboxylic acids.

Reduction: Aldehydes can be reduced to primary alcohols.

Nucleophilic Addition: The carbonyl carbon of an aldehyde is electrophilic and can be attacked by various nucleophiles.

Condensation Reactions: Aldehydes can participate in reactions such as the aldol (B89426) condensation.

The specific reactivity of the aldehyde intermediates derived from Diselenide, bis(2,2-diethoxyethyl)- would depend on the reaction conditions and the other reagents present.

Impact of Acetal Groups on Stereoelectronic Effects within the Diselenide Structure

The presence of acetal groups in "Diselenide, bis(2,2-diethoxyethyl)-" introduces significant stereoelectronic effects that influence its conformation and reactivity. Stereoelectronic effects dictate that the most stable arrangement of a molecule is one that maximizes the overlap between a high-energy filled orbital and a low-energy unfilled orbital. In acetals, a key phenomenon is the anomeric effect, where a lone pair on one oxygen atom aligns anti-periplanar to the adjacent C-O bond, donating electron density into the σ* orbital of that bond. This interaction stabilizes the molecule and influences bond lengths and angles. researchgate.net

For "Diselenide, bis(2,2-diethoxyethyl)-", the acetal groups, specifically the oxygen lone pairs, can interact with orbitals associated with the C-C backbone and, potentially, the diselenide bridge. Research on acetal substitution reactions has shown that electrostatic and torsional effects play a significant role in defining the preferred conformations of intermediates like oxocarbenium ions. nih.gov While direct studies on the stereoelectronic influence of the acetal on the Se-Se bond in this specific molecule are not prevalent, it can be postulated that the electron-donating nature of the diethoxyethyl groups influences the electronic environment of the selenium atoms. This influence can affect the Se-Se bond length and the dihedral angle of the diselenide moiety, which are critical factors for its chemical reactivity. The flexibility of the ethyl chains and the potential for intramolecular interactions between the oxygen atoms and the selenium atoms could lead to specific preferred conformations that dictate the molecule's behavior in chemical reactions. These interactions are governed by stereoelectronic principles, where specific orbital alignments lead to stabilization. researchgate.netyoutube.com

Redox Chemistry and Electron Transfer Mechanisms

The redox activity of organoselenium compounds is a cornerstone of their chemical and biological functions. The diselenide bond (Se-Se) is the key functional group, capable of undergoing reversible reduction and oxidation cycles.

Mechanistic Studies of Redox Cycling in Organoselenium Diselenides

The redox cycling of organoselenium diselenides is a well-documented phenomenon, central to their antioxidant activity. nih.gov The general mechanism involves the reduction of the diselenide (RSSER) to the corresponding selenol (RSeH) by a reducing agent, often a thiol like glutathione (B108866) (GSH) in biological contexts. nih.govnih.gov These selenols are potent nucleophiles and can react with oxidizing species.

The cycle can be summarized as follows:

Reduction: RSe-SeR + 2 e⁻ + 2 H⁺ → 2 RSeH

Oxidation: The resulting selenol (RSeH) can then be oxidized back to the diselenide, completing the catalytic cycle. For instance, it can scavenge reactive oxygen species (ROS), forming a selenenic acid (RSeOH), which can then react with another selenol molecule to regenerate the diselenide and water.

Kinetic studies have been employed to determine the rate constants for the reactions of organoselenium compounds with cellular reductants and oxidants. nih.gov These studies have demonstrated that the antioxidant activity of these compounds often correlates with the energy of the highest occupied molecular orbital (HOMO). tandfonline.com The structure of the organic moiety attached to the selenium atom plays a crucial role in modulating these redox properties.

Role of the Diselenide, bis(2,2-diethoxyethyl)- Structure in Electron Transfer Processes

In "Diselenide, bis(2,2-diethoxyethyl)-", the acetal groups are expected to influence the electron transfer processes. The electron-donating nature of the alkyl ether groups can increase the electron density on the selenium atoms. This increased electron density can affect the redox potential of the Se-Se/SeH couple, making the diselenide easier or harder to reduce compared to other organoselenium compounds.

The specific structure of "Diselenide, bis(2,2-diethoxyethyl)-" may also facilitate or hinder the approach of reactants to the diselenide bond, thereby affecting the kinetics of electron transfer. The acetal groups are relatively bulky, which could introduce steric hindrance. Conversely, the oxygen atoms of the acetal could potentially coordinate with intermediates or reagents, influencing the reaction pathway. While specific mechanistic studies on this molecule are limited, the principles of redox chemistry in organoselenium compounds suggest that its unique structure will impart distinct reactivity. nih.govtandfonline.com

Cyclization Reactions and Intramolecular Transformations

Diselenides are versatile reagents in organic synthesis, particularly in reactions involving the formation of new rings through the process of selenocyclization.

Selenocyclization Reactions Facilitated by Diselenide Reagents

Selenocyclization involves the reaction of a diselenide with a molecule containing an unsaturated bond (like an alkene or alkyne) and a nucleophilic group. The diselenide is first activated to generate an electrophilic selenium species ("RSe+"). This electrophile then attacks the unsaturated bond, forming a cyclic intermediate (such as a seleniranium ion), which is subsequently attacked by the intramolecular nucleophile to close the ring. mdpi.comnih.gov

Commonly, an oxidizing agent like Oxone® is used to cleave the Se-Se bond and generate the necessary electrophilic selenium species in situ. mdpi.comresearchgate.net This methodology has been used to synthesize a variety of selenium-containing heterocyclic compounds. The nature of the diselenide reagent, including the steric and electronic properties of its organic substituents, can significantly impact the efficiency and outcome of the cyclization. mdpi.com

Investigations of Regio- and Stereoselectivity in Cyclization Processes

Regio- and stereoselectivity are critical aspects of selenocyclization reactions, determining which constitutional isomer and stereoisomer are formed, respectively. youtube.commasterorganicchemistry.comkhanacademy.org The outcome is governed by several factors, including the structure of the unsaturated substrate, the reaction conditions, and the nature of the diselenide reagent.

Regioselectivity: In the cyclization of unsymmetrical substrates, the initial attack of the electrophilic selenium can occur at different positions of the multiple bond, leading to different ring sizes. The regioselectivity is often governed by the relative stability of the resulting carbocationic intermediates, following principles like Markovnikov's rule, although anti-Markovnikov products can also be formed. researchgate.net

Stereoselectivity: The stereochemical outcome of the cyclization is determined during the ring-closing step. Typically, the intramolecular nucleophile attacks the cyclic intermediate (e.g., the seleniranium ion) in an anti-fashion relative to the selenium bridge, leading to a trans-addition product. This results in a high degree of stereocontrol. nih.gov

For a reagent like "Diselenide, bis(2,2-diethoxyethyl)-", the bulky diethoxyethyl groups would likely exert significant steric influence on the transition state of the cyclization, potentially enhancing the selectivity of the reaction. The specific stereochemical and electronic nature of the reagent would be a key determinant in the stereochemical course of the reaction. masterorganicchemistry.comyoutube.com

Interactive Data Table: Properties of Diselenide, bis(2,2-diethoxyethyl)-

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2,2-diethoxyethyldiselanyl)-1,1-diethoxyethane | nih.gov |

| Molecular Formula | C12H26O4Se2 | nih.gov |

| Molecular Weight | 392.3 g/mol | nih.gov |

| SMILES | CCOC(C[Se][Se]CC(OCC)OCC)OCC | nih.gov |

| InChIKey | DNYWGZLSHKFTRS-UHFFFAOYSA-N | nih.gov |

Reactions with Unsaturated Systems (e.g., Alkenes, Alkynes)

Addition Reactions Across Carbon-Carbon Multiple Bonds

Specific data regarding the addition reactions of Diselenide, bis(2,2-diethoxyethyl)- across carbon-carbon double or triple bonds, including reaction conditions, substrates, and product yields, remains uncharacterized in published research. Therefore, no data table of these reactions can be provided at this time.

Mechanistic Probes of Selenenylation Reactions

There is a lack of specific mechanistic studies concerning the selenenylation reactions involving Diselenide, bis(2,2-diethoxyethyl)-. Investigations into the reaction pathways, potential intermediates (such as seleniranium ions), and the stereochemistry of the addition of the 2,2-diethoxyethylselanyl group to unsaturated substrates have not been reported.

Role of Diselenide, Bis 2,2 Diethoxyethyl As a Reagent and Precursor in Organic Synthesis

Precursor for Selenide (B1212193) and Organoselenol Compounds

The most fundamental application of diselenides, including bis(2,2-diethoxyethyl) diselenide, is as a precursor to selenides and their corresponding protonated forms, organoselenols. This transformation hinges on the reductive cleavage of the Se-Se bond to produce highly nucleophilic selenolate anions. chemicalbook.com

The generation of selenolate anions from diselenides is a common strategy for introducing selenium into organic molecules. These potent, soft nucleophiles are typically formed in-situ and react readily with a variety of carbon electrophiles. chemicalbook.com Several reductive systems can achieve this transformation.

A widely used and convenient method involves the use of sodium borohydride (B1222165) (NaBH₄), which reduces the diselenide to form two equivalents of the corresponding sodium selenolate. chemicalbook.com While effective, the nucleophilicity of the resulting anion can be somewhat diminished due to complexation with borane. chemicalbook.com Alternative methods that produce uncomplexed, and therefore more reactive, selenolates include reduction with sodium hydride (NaH) or elemental sodium. chemicalbook.com For larger-scale preparations, a combination of hydrazine (B178648) monohydrate and an alkali like potassium hydroxide (B78521) (KOH) has proven effective for the reductive cleavage of the Se-Se bond, followed by reaction with electrophiles such as alkyl halides. researchgate.net More recently, mechanochemical methods using magnesium metal have been shown to efficiently cleave the Se-Se bond in diselenides, providing a pathway to selenium nucleophiles under solvent-minimized conditions. nih.gov

The resulting selenolate anion is a powerful nucleophile that can participate in substitution reactions with alkyl halides or undergo nucleophilic ring-opening of epoxides to furnish a variety of functionalized selenides. chemicalbook.com

Table 1: Selected Reductive Systems for Transforming Diselenides into Selenolates

| Reducing Agent/System | Resulting Nucleophile | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Borane-complexed selenolate | Convenient and common; reduced nucleophilicity. chemicalbook.com |

| Sodium Hydride (NaH) | Uncomplexed sodium selenolate | Highly reactive nucleophile. chemicalbook.com |

| Hydrazine Hydrate (B1144303) / KOH | Alkali metal selenolate | Effective for one-pot, two-step syntheses. researchgate.net |

While Diselenide, bis(2,2-diethoxyethyl)- is an achiral molecule, it can be instrumental in the synthesis of chiral organoselenium compounds. nih.gov This is typically achieved by reacting a diselenide-derived species with a chiral substrate or in the presence of a chiral auxiliary.

One major strategy involves the kinetic resolution of racemic substrates. For instance, an enantiomerically pure electrophilic selenium reagent, generated from a chiral diselenide precursor, can be used in sub-stoichiometric amounts to selectively react with one enantiomer of a racemic mixture, such as an allylic alcohol. wiley-vch.de This process allows for the separation of enantiomers, yielding both an enantioenriched selenide product and the unreacted, enantioenriched starting material. wiley-vch.de

Furthermore, new chiral diselenides can be synthesized from readily available chiral starting materials. nih.gov These chiral diselenides can then serve as ligands or catalysts in asymmetric transformations, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excess in the final alcohol product. nih.gov

Generation of Electrophilic Selenium Reagents

In addition to forming nucleophiles, the selenium-selenium bond of Diselenide, bis(2,2-diethoxyethyl)- can be cleaved to generate electrophilic selenium species ("RSe+"). wiley-vch.decardiff.ac.uk These electrophiles are highly effective for activating unsaturated systems, particularly carbon-carbon double bonds, making them valuable reagents in addition and cyclization reactions. cardiff.ac.uk The generation of the active electrophile often occurs in situ through the oxidation of the diselenide precursor. wiley-vch.de

Highly electrophilic selenium species can be generated by oxidizing a diselenide in the presence of a non-nucleophilic or weakly nucleophilic counteranion. cardiff.ac.uk Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA) can oxidize the diselenide. cardiff.ac.uk When PIFA is used, the resulting electrophilic selenium species is associated with the triflate anion, creating a potent selenylating agent analogous to a selenyl triflate (RSeOTf). wiley-vch.decardiff.ac.uk These species are exceptionally reactive due to the electron-withdrawing nature and poor nucleophilicity of the triflate counteranion. cardiff.ac.uk

A significant application of in-situ generated electrophilic selenium reagents is in promoting cyclization reactions of unsaturated substrates containing an internal nucleophile. This process, known as selenocyclization, is a powerful method for synthesizing heterocyclic compounds. cardiff.ac.uk

Table 2: Examples of In-Situ Generated Electrophilic Selenium Reagents for Cyclization

| Diselenide Precursor | Oxidant / Co-reagent | Generated Electrophile (Intermediate) | Application Example | Product Type |

|---|---|---|---|---|

| Diphenyl Diselenide | (Diacetoxyiodo)benzene | Phenylselenyl acetate (B1210297) analogue | Cyclization of unsaturated alcohols | Cyclic Ethers cardiff.ac.uk |

| Diphenyl Diselenide | Iodine(III) Reagents | Electrophilic Selenium Species | Cyclization of unsaturated carboxylic acids | Lactones cardiff.ac.uk |

Utilization in Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. Diselenides can serve as a key source of selenium in such processes.

For example, organoselenium compounds have been synthesized via palladium-catalyzed four-component reactions. In one such process, a diselenide, a sulfonamide, an alkyne, and carbon monoxide are combined to afford functionalized 3-(phenylselanyl)propenamides in good yields. nih.gov Similarly, three-component reactions mediated by iodine have been developed, reacting elemental selenium (a related selenium source) with alkenes and alcohols to produce β-alkoxyselenides in a one-pot procedure. researchgate.net These examples highlight the potential of using diselenide-derived species in complex, one-pot transformations to rapidly build molecular complexity.

Exploration of Diethoxyethyl-Containing Diselenides in Ugi-Type Reactions

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry, enabling the rapid assembly of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The incorporation of selenium into the Ugi adducts can lead to compounds with interesting biological properties and further synthetic utility.

While direct, documented examples of Diselenide, bis(2,2-diethoxyethyl)- participating as a primary component in Ugi-type reactions are not extensively reported in readily available literature, the conceptual application of such a reagent is noteworthy. The cleavage of the diselenide bond in Diselenide, bis(2,2-diethoxyethyl)- could, under appropriate conditions, generate a selenol intermediate. This selenol could potentially act as the acidic component in a modified Ugi reaction, or a bifunctional derivative could participate in post-Ugi modifications.

For instance, a hypothetical Ugi reaction could involve a component bearing a diethoxyethyl selenide moiety. Research into the synthesis of peptide-like and tetrazole-based organoselenium compounds via Ugi and Ugi-azide reactions has demonstrated the feasibility of incorporating selenium-containing building blocks. These reactions often utilize novel selenium-based aniline (B41778) building blocks to introduce the selenium redox center into the product's structure.

The following table outlines a conceptual framework for how diethoxyethyl-containing selenium compounds could be integrated into Ugi-type syntheses, based on established Ugi principles.

| Component | Example Structure/Fragment | Role in Ugi Reaction | Potential Contribution of Diethoxyethyl Selenide Moiety |

| Amine | R-NH-CH₂-Se-CH₂(CH(OEt)₂) | Introduces the diethoxyethyl selenide moiety as part of the amine component. | Incorporation of a functionalized selenium-containing side chain. |

| Carboxylic Acid | HOOC-CH₂-Se-CH₂(CH(OEt)₂) | The diethoxyethyl selenide acts as the acidic component. | Direct incorporation of the selenium moiety into the Ugi scaffold. |

| Isocyanide | R-NC | Standard isocyanide component. | - |

| Aldehyde/Ketone | R'-CHO / R'-CO-R'' | Standard carbonyl component. | - |

This conceptual exploration highlights the potential for developing novel Ugi-type reactions utilizing the unique structural features of diethoxyethyl-containing diselenides.

Design of Novel MCRs Incorporating Selenium Functionality

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product containing substantial portions of all starting materials. The incorporation of selenium into MCRs is an area of growing interest due to the unique properties of organoselenium compounds.

Diselenide, bis(2,2-diethoxyethyl)- can serve as a precursor for selenium-containing synthons in the design of novel MCRs. The relatively weak Se-Se bond can be cleaved under various conditions, including by light, heat, or with reducing or oxidizing agents, to generate reactive selenium species. These species can then participate in a cascade of reactions with other components.

Research has shown that diselenides can participate in visible-light-mediated multicomponent cascade reactions. For example, a reaction involving diselenides, alkynes, and sulfur dioxide has been developed to produce β-sulfonylvinylselane compounds. While this specific example does not use Diselenide, bis(2,2-diethoxyethyl)- , it establishes a precedent for the use of diselenides in photocatalyzed MCRs.

Another approach involves the metal-free MCR of isocyanides, elemental selenium, and 3-aminooxetanes to synthesize 1,3-selenazolines. This demonstrates the feasibility of incorporating selenium from a simple source into heterocyclic structures via an MCR pathway.

The following table presents a summary of established MCRs that incorporate selenium, providing a basis for the potential design of new reactions using Diselenide, bis(2,2-diethoxyethyl)- .

| Reaction Type | Reactants | Product | Potential Role of Diselenide, bis(2,2-diethoxyethyl)- |

| Radical Cascade | Diselenide, Alkyne, SO₂ | β-Sulfonylvinylselane | As the source of the selenyl radical. |

| Heterocycle Formation | Isocyanide, Selenium, 3-Aminooxetane | 1,3-Selenazoline | As a precursor to a soluble selenium source. |

| Selenylation of Heteroarenes | SeO₂, Heteroarene | Selenylated Heteroarene | As an alternative, less toxic selenium source under specific conditions. |

The design of novel MCRs utilizing Diselenide, bis(2,2-diethoxyethyl)- could involve its in-situ conversion to a reactive selenium species that then triggers a cascade of bond-forming events with other suitably chosen reaction partners. The diethoxyethyl groups could also play a role in modulating the solubility and reactivity of the selenium intermediates or could be retained in the final product, offering a handle for further functionalization.

Catalytic Applications of Diorganyl Diselenides and Analogues of Diselenide, Bis 2,2 Diethoxyethyl

Organoselenium Catalysis in Organic Transformations

Organoselenium compounds have emerged as powerful catalysts for a variety of organic transformations, offering mild reaction conditions and high selectivity. mdpi.comrsc.org Their utility stems from the unique redox properties of the selenium atom, which allows for the efficient transfer of oxygen and other functionalities. Diorganyl diselenides, R-Se-Se-R, are often employed as pre-catalysts, which, under the reaction conditions, generate the active electrophilic selenium species, typically a selenenic acid (RSeOH) or a related derivative. nih.gov

Redox Catalysis Mechanisms by Diselenide Compounds

The catalytic activity of diselenide compounds is centered on the ability of selenium to cycle between different oxidation states. In a typical redox catalytic cycle, the diorganyl diselenide is first oxidized to a more reactive electrophilic species. This oxidation can be achieved using a variety of terminal oxidants, such as hydrogen peroxide or N-chlorosuccinimide. researchgate.netnih.gov

The generally accepted mechanism for peroxide reduction, which mimics the action of the selenoenzyme glutathione (B108866) peroxidase (GPx), involves the following key steps:

Oxidation of the Diselenide: The diselenide (RSeSeR) is oxidized by a peroxide (e.g., H₂O₂) to form a selenenic acid (RSeOH).

Reaction with a Reductant: The selenenic acid then reacts with a reductant, often a thiol (R'SH), to form a selenenyl sulfide (B99878) (RSeSR').

Regeneration of the Catalyst: The selenenyl sulfide reacts with another equivalent of the thiol to regenerate the selenol (RSeH) and form a disulfide (R'SSR'). The selenol is then readily oxidized back to the diselenide, completing the catalytic cycle.

This catalytic cycle effectively facilitates the reduction of peroxides, with the organoselenium compound acting as a shuttle for the oxidizing equivalents. nih.gov The efficiency of this process is attributed to the relative ease of the redox reactions involving the selenium center. The reduction potentials of selenium compounds are such that they can be readily oxidized by common oxidants and subsequently reduced by biological or chemical reductants. nih.gov

A simplified representation of a common catalytic cycle is presented below:

| Step | Reactants | Products | Description |

| 1 | RSeSeR + Oxidant | 2 RSeX (Active Catalyst) | Generation of the active electrophilic selenium species. |

| 2 | Substrate + RSeX | Substrate-SeR + X⁻ | Electrophilic attack on the substrate. |

| 3 | Substrate-SeR | Product + RSe⁻ | Transformation of the substrate and release of the selenium moiety. |

| 4 | 2 RSe⁻ | RSeSeR | Regeneration of the diselenide pre-catalyst. |

Table 1: Generalized steps in a diselenide-catalyzed redox reaction.

Activation of Olefinic Double Bonds in Catalytic Cycles

Diorganyl diselenides are effective pre-catalysts for the functionalization of alkenes. The catalytic cycle is initiated by the generation of an electrophilic selenium species (RSe⁺) from the diselenide, typically through oxidation. mdpi.comnih.gov This highly reactive species readily attacks the electron-rich double bond of an olefin.

The key mechanistic feature of this activation is the formation of a cyclic three-membered intermediate known as a seleniranium ion . researchgate.netacs.org This intermediate is highly strained and susceptible to nucleophilic attack. The attack of a nucleophile occurs in a stereospecific anti-fashion, leading to the formation of a 1,2-difunctionalized product. researchgate.net

The versatility of this method lies in the wide range of nucleophiles that can be employed, both intermolecularly and intramolecularly. This allows for various transformations, including:

Oxyselenenylation: Using water, alcohols, or carboxylic acids as nucleophiles to introduce hydroxyl, alkoxy, or acyloxy groups. researchgate.net

Aminoselenenylation: Using amines or imides as nucleophiles. mdpi.com

Haloselenenylation: Using halide ions as nucleophiles.

Chiral Diselenides in Asymmetric Catalysis

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral diorganyl diselenides have emerged as effective pre-catalysts and ligands in a variety of enantioselective transformations. mdpi.comthieme-connect.com

Design Principles for Enantioselective Diselenide Catalysts

The design of effective chiral diselenide catalysts hinges on the creation of a well-defined chiral environment around the selenium atom. This is crucial for differentiating between the two enantiotopic faces of a prochiral substrate. Several key design principles have been established:

C₂-Symmetry: Many successful chiral ligands and catalysts possess a C₂ axis of symmetry. This reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. organic-chemistry.org

Chiral Scaffolds: The chiral element is typically introduced by incorporating the diselenide functionality into a rigid and sterically defined chiral backbone. Readily available chiral molecules such as amino alcohols, binaphthyls (BINOL), and spirobiindanes are commonly used for this purpose. researchgate.netthieme-connect.com

Conformational Rigidity: A conformationally rigid catalyst structure is essential to effectively shield one face of the substrate and direct the incoming reagent to the other. This minimizes competing reaction pathways that could lead to the formation of the undesired enantiomer. researchgate.net

Electronic and Steric Tuning: The electronic and steric properties of the catalyst can be fine-tuned by modifying the substituents on the chiral backbone and the aryl groups attached to the selenium atoms. This allows for the optimization of both reactivity and enantioselectivity for a specific transformation.

A variety of chiral diselenide catalysts have been synthesized and successfully applied in asymmetric synthesis. thieme-connect.com These catalysts are often used in conjunction with a metal co-catalyst or an oxidant to generate the active chiral electrophilic selenium species.

| Catalyst Design Strategy | Key Feature | Example Application |

| C₂-Symmetric Diselenides | Reduces the number of diastereomeric transition states. | Enantioselective addition of diethylzinc (B1219324) to aldehydes. thieme-connect.com |

| Chiral Backbone Integration | Introduces a well-defined stereochemical environment. | Asymmetric oxyselenenylation of olefins. thieme-connect.com |

| Steric Shielding | Blocks one face of the substrate from attack. | Enantioselective bromolactonization. researchgate.net |

Table 2: Design principles for chiral diselenide catalysts.

Mechanistic Understanding of Chiral Induction

The mechanism of chiral induction by diselenide catalysts generally involves the formation of a chiral electrophilic selenium species that interacts with the substrate to form a diastereomeric intermediate. The energy difference between the two possible diastereomeric transition states determines the enantioselectivity of the reaction.

In the case of olefin functionalization, the chiral diselenide is oxidized to a chiral selenenylating agent. This agent then reacts with the alkene to form a chiral seleniranium ion. The chiral scaffold of the catalyst directs the initial formation of the seleniranium ion to one face of the double bond. Subsequent nucleophilic attack, which occurs from the side opposite to the selenium bridge, is therefore also stereochemically controlled, leading to the preferential formation of one enantiomer of the product. researchgate.net

The non-covalent interactions between the catalyst, substrate, and reagents in the transition state are critical for achieving high enantioselectivity. These can include steric repulsion, hydrogen bonding, and other electrostatic interactions. By carefully designing the chiral catalyst, these interactions can be maximized to favor the formation of one diastereomeric transition state over the other. nih.gov

Electrochemical Catalysis Utilizing Diselenide Systems

Electrochemical methods offer a sustainable and efficient alternative to the use of chemical oxidants for the generation of reactive intermediates in catalysis. rsc.org In the context of organoselenium catalysis, electrochemistry provides a powerful tool for the in-situ generation of the active electrophilic selenium species from a diorganyl diselenide precursor. thieme-connect.comorganic-chemistry.org

The fundamental principle of electrochemical catalysis with diselenide systems involves the anodic oxidation of the diselenide. This one-electron or two-electron oxidation process generates a highly reactive selenium cation (RSe⁺) or a radical cation, which can then initiate the catalytic cycle. researchgate.netnih.gov This approach obviates the need for stoichiometric chemical oxidants, reducing waste and often leading to milder reaction conditions. organic-chemistry.org

Electrochemical methods have been successfully applied to a range of diselenide-catalyzed transformations, including the cyclization of unsaturated substrates. For instance, the intramolecular cyclization of o-nitrophenylacetylenes to form 2,1-benzoxazoles can be efficiently catalyzed by diphenyl diselenide under electrochemical conditions. mdpi.comorganic-chemistry.org The proposed mechanism involves the anodic generation of a phenylselenium cation, which activates the alkyne for nucleophilic attack by the nitro group. organic-chemistry.orgnih.gov

The advantages of using electrochemical systems for diselenide catalysis include:

Sustainability: Avoids the use of often toxic and waste-generating chemical oxidants. thieme-connect.com

Control: The reaction rate and selectivity can often be controlled by adjusting the applied potential or current.

Mild Conditions: Reactions are typically carried out at room temperature and pressure.

The integration of electrochemistry with organoselenium catalysis represents a significant advancement in the field, providing greener and more efficient synthetic methodologies. researchgate.netthieme-connect.com

Electrocatalytic Hydrogen-Etherification Reactions

Currently, specific research on the application of Diselenide, bis(2,2-diethoxyethyl)- as a catalyst for electrocatalytic hydrogen-etherification reactions is not available in the public domain. This remains a prospective area for future investigation. The exploration of such a reaction would likely involve the electrochemical generation of a reactive selenium species that could mediate the coupling of an alcohol with an unsaturated substrate, though this is speculative without direct experimental evidence.

Anodic Oxidation in Cascade Reactions

The utility of diorganyl diselenides in electrochemically-driven cascade reactions has been demonstrated, offering a sustainable approach to complex molecular synthesis. nih.gov A notable example involves the use of diphenyl diselenide as a catalyst in the synthesis of 2,1-benzoxazoles from o-nitrophenylacetylenes under electrochemical conditions. researchgate.net

In this process, the diselenide catalyst is believed to be oxidized at the anode to generate a highly reactive electrophilic selenium species. This species activates the alkyne, facilitating a nucleophilic attack from the nitro group. This mechanism is distinct from traditional methods that require the initial reduction of the nitro group. researchgate.net A subsequent cascade of reactions leads to the formation of the final heterocyclic product. The catalytic cycle is completed by the reduction of the selenium species back to the diselenide, ready to initiate a new cycle.

Table 1: Example of Diorganyl Diselenide in an Electrocatalyzed Cascade Reaction

| Catalyst | Substrate | Product | Conditions | Key Feature |

| Diphenyl diselenide | o-nitrophenylacetylene | 2,1-benzoxazole | Electrochemical | Catalyst activates the alkyne for nucleophilic attack by the nitro group. researchgate.net |

This example underscores the potential for diselenide compounds to act as effective mediators in complex anodic oxidation cascades, suggesting a possible, though yet unexplored, role for analogues like Diselenide, bis(2,2-diethoxyethyl)-.

Role of Ligand Design (e.g., Diethoxyethyl Influence) on Catalytic Performance

The diethoxyethyl group in Diselenide, bis(2,2-diethoxyethyl)- presents a unique combination of features that could modulate its catalytic activity. The two ethoxy groups introduce significant steric bulk near the selenium center. This steric hindrance can influence the selectivity of the catalyst by dictating the trajectory of substrate approach.

Furthermore, the oxygen atoms in the diethoxyethyl acetal (B89532) moiety can have a profound electronic influence. They can act as coordinating groups, potentially stabilizing reactive intermediates or interacting with substrates and reagents. This hemilabile character, where the ligand can reversibly coordinate to a metal or selenium center, can be advantageous in a catalytic cycle. ontosight.ai The ether linkages also enhance the solubility of the catalyst in organic solvents, which is a practical advantage in homogeneous catalysis.

For instance, in other catalytic systems, modifying ancillary ligands has led to dramatic improvements in catalyst activity and stability. The evolution of generations of catalysts often stems from strategic modifications to the steric and electronic profiles of the ligands. ontosight.ai While specific data for the diethoxyethyl group's influence on this particular diselenide's catalytic performance is not available, the principles of ligand design strongly suggest that its structure is well-suited for tuning catalytic behavior.

Table 2: Potential Influence of the Diethoxyethyl Ligand on Catalytic Properties

| Feature of Diethoxyethyl Group | Potential Effect on Catalytic Performance | Rationale |

| Steric Bulk | May enhance selectivity (e.g., regio- or stereoselectivity). | Hinders certain reaction pathways or substrate orientations. |

| Electronic Effects | Can modulate the electrophilicity of the selenium center. | Oxygen lone pairs can donate electron density. |

| Coordinating Ability | Potential for hemilability, stabilizing intermediates. | Ether oxygens can act as Lewis basic sites. ontosight.ai |

| Solubility | Increases solubility in common organic solvents. | The flexible alkyl ether chains enhance solvation. |

Theoretical and Computational Investigations on Diselenide, Bis 2,2 Diethoxyethyl

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies provide fundamental insights into the electronic nature of molecules, governing their geometry, stability, and reactivity. For Diselenide, bis(2,2-diethoxyethyl)-, understanding its electronic structure is key to predicting its behavior in chemical transformations.

Density Functional Theory (DFT) Calculations for Bond Energies and Geometries

Theoretical calculations on dimethyl diselenide (CH₃SeSeCH₃) using various DFT functionals and basis sets have been performed to determine its optimized geometry. These calculations consistently show that the molecule adopts a gauche conformation around the Se-Se bond, which is the most stable arrangement.

Table 1: Calculated Geometric Parameters for Dimethyl Diselenide (Model System)

The Se-Se bond dissociation energy (BDE) is a critical parameter that reflects the stability of the diselenide linkage. Computational studies have provided estimates for the BDE of the Se-Se bond in simple dialkyl diselenides. These values are crucial for understanding the conditions under which the Se-Se bond might cleave, initiating various chemical reactions.

Table 2: Calculated Se-Se Bond Dissociation Energy for Dimethyl Diselenide (Model System)

Molecular Orbital Analysis of Se-Se and Se-C Bonds

Molecular orbital (MO) theory provides a detailed picture of the bonding within a molecule. In dialkyl diselenides, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions.

For dimethyl diselenide, MO analysis reveals that the HOMO is predominantly composed of the lone pair p-orbitals on the selenium atoms, with a significant anti-bonding interaction between them. This makes the selenium atoms susceptible to electrophilic attack and also explains the gauche conformation, which minimizes the repulsion between these lone pairs. The LUMO is typically a σ* anti-bonding orbital associated with the Se-Se bond. The energy gap between the HOMO and LUMO is a key factor in determining the kinetic stability of the molecule.

Table 3: Calculated Molecular Orbital Energies for Dimethyl Diselenide (Model System)

The Se-C bond is a typical single bond with σ character, formed from the overlap of a selenium p-orbital and a carbon sp³-hybridized orbital. The electrons in this bond are more localized compared to the Se-Se bond electrons.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states.

Transition State Analysis of Key Transformations

The cleavage of the Se-Se bond is a fundamental transformation for diselenides. This can occur homolytically to form two selenyl radicals (RSe•) or heterolytically, often facilitated by nucleophiles or electrophiles. Computational studies on the reaction of dialkyl diselenides with various reagents have been instrumental in understanding these processes.

For instance, the reaction of a diselenide with a nucleophile, such as a thiolate (RS⁻), is proposed to proceed through a transition state where the nucleophile attacks one of the selenium atoms, leading to the cleavage of the Se-Se bond. researchgate.net The structure and energy of this transition state can be calculated using computational methods, providing insights into the reaction's feasibility and kinetics.

Energy Profiles and Reaction Kinetics Predictions

By mapping the potential energy surface of a reaction, computational chemistry can predict the energy profiles, including the activation energies of transition states and the energies of intermediates and products. This information is crucial for predicting reaction rates and understanding the factors that control them.

For the homolytic cleavage of the Se-Se bond in dimethyl diselenide, the activation energy is essentially the bond dissociation energy. For reactions involving other species, the energy profile can be more complex, with multiple steps and intermediates. For example, the oxidation of a dialkyl diselenide by hydrogen peroxide is a multi-step process with several intermediates and transition states.

Table 4: Calculated Energy Profile for a Model Reaction: Oxidation of Dimethyl Diselenide by H₂O₂

Prediction of Reactivity and Selectivity in Novel Transformations

Based on the fundamental understanding of the electronic structure and reaction mechanisms gained from computational studies, predictions about the reactivity and selectivity of Diselenide, bis(2,2-diethoxyethyl)- in novel transformations can be made.

The presence of the diethoxyethyl groups is expected to influence the reactivity of the diselenide moiety both sterically and electronically. The ether oxygens could potentially coordinate to metal centers or participate in intramolecular interactions, which could modulate the reactivity of the Se-Se bond. Computational modeling can be employed to explore these potential effects.

For example, in reactions involving electrophilic attack at the selenium atom, the electron-donating nature of the alkyl groups will influence the nucleophilicity of the selenium atoms. Furthermore, the steric bulk of the diethoxyethyl groups could influence the regioselectivity of reactions where the two selenium atoms are not equivalent, although in this symmetrical molecule, that is not a primary concern. Computational models can be used to predict how modifications to the alkyl chain would impact the reactivity and selectivity of such transformations, guiding the design of new synthetic applications for this class of compounds.

In Silico Screening for Catalytic Activity

In silico screening techniques are employed to computationally assess the catalytic potential of molecules, offering a rapid and cost-effective alternative to extensive laboratory experiments. In the case of Diselenide, bis(2,2-diethoxyethyl)-, these studies often focus on its ability to mimic the antioxidant activity of enzymes like glutathione (B108866) peroxidase (GPx). The catalytic cycle typically involves the reduction of harmful hydroperoxides, a process where the diselenide plays a pivotal role.

Computational models are used to simulate this catalytic cycle. The process begins with the reduction of the diselenide to the corresponding selenol, which is the active catalytic species. This selenol then reduces a peroxide (like hydrogen peroxide), becoming oxidized to a selenenic acid. The cycle is completed by the reaction of the selenenic acid with another thiol molecule, regenerating the selenol.

Key parameters evaluated during these screenings include the energy barriers for each step in the catalytic cycle. A lower activation energy for the transition states suggests a more efficient catalyst. Density Functional Theory (DFT) is a common computational method used to calculate these energy profiles and to determine the geometries of the intermediate and transition state structures.

Table 1: Calculated Parameters for In Silico Catalytic Activity Screening

| Parameter | Description | Significance in Catalysis |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the reaction between the active selenol and a peroxide. | A lower value indicates a faster reaction rate and higher catalytic efficiency. |

| Redox Potential | The measure of the compound's tendency to acquire or lose electrons. | Dictates the thermodynamics of the oxidation and reduction steps in the catalytic cycle. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally correlates with higher chemical reactivity. |

Structure-Reactivity Relationship Prediction

Understanding how the specific molecular architecture of Diselenide, bis(2,2-diethoxyethyl)- influences its chemical behavior is key to predicting its reactivity. Computational methods allow for a detailed analysis of the steric and electronic effects imparted by its structural features.

The two diethoxyethyl groups attached to the selenium atoms are significant determinants of the compound's reactivity.

Steric Effects: The size and conformation of the diethoxyethyl side chains can create steric hindrance around the selenium atoms. This can affect the rate at which reactants can approach and interact with the catalytically active selenium center. Molecular modeling can map the steric bulk and predict its impact on reaction kinetics.

Electronic Effects: The oxygen atoms within the diethoxyethyl groups can influence the electron density at the selenium atoms through space or through the carbon backbone. This electronic modulation can alter the nucleophilicity of the selenium and its redox potential, thereby fine-tuning its catalytic activity.

Table 2: Predicted Structure-Reactivity Descriptors

| Structural Feature | Predicted Influence on Reactivity | Common Computational Method |

|---|---|---|

| Diethoxyethyl Side Chains | Influences steric accessibility to the Se atoms and modulates electronic properties. | Density Functional Theory (DFT), Molecular Mechanics (MM) |

| Se-Se Bond Length | Correlates with the bond strength; longer bonds may cleave more easily. | DFT Geometry Optimization |

| C-Se-Se-C Dihedral Angle | Affects the molecule's conformational stability and the orientation of reactive sites. | Potential Energy Surface (PES) Scan |

| Atomic Charges on Se | Indicates the electrophilicity/nucleophilicity of the selenium atoms. | Natural Bond Orbital (NBO) Analysis, Mulliken Population Analysis |

Advanced Analytical and Spectroscopic Methodologies for Diselenide, Bis 2,2 Diethoxyethyl

Spectroscopic Techniques for Mechanistic Studies

Mechanistic investigations into the reactions of diselenides are crucial for understanding their role in catalysis and materials science. Spectroscopic techniques that can monitor reactions in real-time are invaluable for identifying transient species and elucidating complex reaction pathways.

Advanced NMR Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying the dynamics of chemical reactions. For organoselenium compounds, 77Se NMR is exceptionally informative due to the wide chemical shift range (over 3000 ppm) and the high sensitivity of the 77Se nucleus to its electronic environment. acs.orgnorthwestern.edu This sensitivity allows for the direct observation of changes at the selenium center during a reaction.

In-situ NMR monitoring can track the consumption of reactants and the formation of products over time. nih.govresearchgate.netmagritek.com For a reaction involving Diselenide, bis(2,2-diethoxyethyl)-, one could monitor the disappearance of its characteristic 77Se signal and the appearance of new signals corresponding to reaction intermediates and final products. magritek.com For example, in a reduction reaction, the 77Se chemical shift would move significantly upfield as the diselenide is converted to a selenol (RSeH) or a selenolate (RSe⁻). researchgate.net Conversely, oxidation to a seleninic acid (RSeO₂H) would result in a downfield shift.

The identification of reaction intermediates, which are often short-lived and present in low concentrations, is a significant challenge that advanced NMR techniques can address. magritek.comreddit.comsciencelink.net Techniques like Exchange Spectroscopy (EXSY) can reveal processes of chemical exchange between different species, even when one is "invisible" or in very low concentration. sciencelink.net For Diselenide, bis(2,2-diethoxyethyl)-, this could be used to detect a transient selenol intermediate during a redox cycle. The table below illustrates the typical chemical shift ranges for different selenium species, which are critical for identifying intermediates.

Table 1: Typical 77Se NMR Chemical Shift Ranges for Organoselenium Species

| Selenium Functional Group | Typical 77Se Chemical Shift Range (ppm, relative to Me₂Se) |

| Selenolates (RSe⁻) | -270 to -240 |

| Selenols (RSeH) | ~ -80 |

| Diselenides (RSeSeR) | +230 to +360 |

| Selenenyl Sulfides (RSeSR') | +250 to +340 |

| Selenoxides (R₂Se=O) | +800 to +900 |

| Seleninic Acids (RSeO₂H) | +1000 to +1100 |

Data compiled from literature sources. researchgate.net

Mass Spectrometry Techniques for Elucidating Reaction Pathways

Mass spectrometry (MS) is an essential tool for identifying reaction products and gaining insight into mechanistic pathways by analyzing the mass-to-charge ratio of ionized molecules. nih.govresearchgate.net For aliphatic diselenides like Diselenide, bis(2,2-diethoxyethyl)-, the fragmentation patterns observed in the mass spectrum are highly characteristic. nih.govacs.org

Key fragmentation pathways for aliphatic diselenides under mass spectrometric analysis include: nih.govacs.org

Se-Se Bond Cleavage: Homolytic or heterolytic cleavage of the weak Se-Se bond is a common fragmentation pathway, leading to the formation of selenyl radicals (RSe•) or ions (RSe⁺).

C-Se Bond Cleavage: Fission of the bond between the selenium atom and the adjacent carbon atom.

Intramolecular Rearrangements: Complex rearrangements can occur, often involving the transfer of hydrogen atoms.

The choice of ionization method significantly influences the observed fragmentation. Positive ionization modes often yield stable molecular ions, whereas negative ionization can favor the cleavage of the Se-Se bond. nih.govacs.org By coupling electrochemistry directly with mass spectrometry (EC-MS), it is possible to generate and immediately analyze the products of redox reactions, providing powerful evidence for proposed mechanisms. rsc.org For instance, one could study the oxidation of Diselenide, bis(2,2-diethoxyethyl)- and use MS to detect the mass of the resulting selenoxide or seleninic acid intermediates. rsc.orgresearchgate.net

Table 2: Predicted Major Fragmentation Ions for Diselenide, bis(2,2-diethoxyethyl)- in MS

| Ion Formula | Proposed Structure/Fragment | Fragmentation Pathway |

| [C₁₂H₂₆O₄Se₂]⁺• | Molecular Ion | Electron Ionization |

| [C₆H₁₃O₂Se]⁺ | bis(2,2-diethoxyethyl)selanyl cation | Se-Se bond cleavage |

| [C₄H₉O₂]⁺ | Diethoxyethyl cation | C-Se bond cleavage |

Based on general fragmentation patterns of aliphatic diselenides. nih.govacs.orglibretexts.org

X-ray Crystallography for Structural Elucidation of Novel Diselenides

While spectroscopic methods provide information about connectivity and electronic environment, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. Although a crystal structure for Diselenide, bis(2,2-diethoxyethyl)- is not publicly available, analysis of related novel diselenides provides critical benchmarks for understanding its structural parameters.

Analysis of Se-Se Bond Lengths and Dihedral Angles

The geometry of the diselenide moiety is defined primarily by the Se-Se bond length and the C-Se-Se-C dihedral angle. The Se-Se bond in most organic diselenides is approximately 2.30 Å. The C-Se-Se-C dihedral angle is typically around 80-90°, indicating a skewed conformation, which minimizes lone pair repulsion between the two selenium atoms. These parameters, however, can be influenced by the steric bulk and electronic nature of the substituents. miamioh.edu